molecular formula C23H27ClN6O B2993317 N2-(3-chloro-4-methylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898648-13-0

N2-(3-chloro-4-methylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2993317
CAS No.: 898648-13-0
M. Wt: 438.96
InChI Key: GSYRPVFDRJMZHD-UHFFFAOYSA-N
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Description

N2-(3-chloro-4-methylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C23H27ClN6O and its molecular weight is 438.96. The purity is usually 95%.
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Properties

IUPAC Name

2-N-(3-chloro-4-methylphenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN6O/c1-15(2)17-5-8-18(9-6-17)25-21-27-22(26-19-7-4-16(3)20(24)14-19)29-23(28-21)30-10-12-31-13-11-30/h4-9,14-15H,10-13H2,1-3H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYRPVFDRJMZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(C)C)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3-chloro-4-methylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a complex organic compound that exhibits potential biological activity due to its unique structural features. This article provides an in-depth exploration of its biological properties, synthesis, and potential applications based on the available literature.

Chemical Structure and Properties

The compound is characterized by a triazine core structure with various substituents that may influence its biological activity. The molecular formula is C17H19ClN5\text{C}_{17}\text{H}_{19}\text{Cl}\text{N}_{5}, and its structural representation includes a morpholino group and aromatic rings. The presence of chlorine and isopropyl groups enhances its reactivity and selectivity in biological interactions.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Anticancer Activity : Some derivatives of triazine compounds have shown efficacy against various cancer cell lines. For example, compounds with similar substitutions have been reported to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Triazine derivatives have been recognized for their potential as antimicrobial agents. The presence of halogen atoms like chlorine can enhance their ability to disrupt microbial membranes or inhibit essential enzymes.
  • Anti-inflammatory Effects : Certain triazine-based compounds have demonstrated anti-inflammatory properties in preclinical studies, suggesting potential therapeutic applications in inflammatory diseases.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Triazine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the morpholino and aromatic groups is performed through electrophilic aromatic substitution or nucleophilic addition reactions.
  • Purification : Final products are purified using techniques such as recrystallization or chromatography.

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally related compounds. Below is a summary of notable findings:

Compound NameStructure FeaturesNotable Activities
N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amineContains nitro group; quinazoline coreAnticancer
N-(3-Chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amineMethoxy substitution; quinazoline coreAntimicrobial
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepineDifferent ring structure; methoxy groupNeuroactive properties

These findings suggest that the unique combination of functional groups in this compound may confer similar or enhanced biological activities compared to its analogs.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques employed in these studies include:

  • Molecular Docking : To predict binding affinities and modes of interaction with target proteins.
  • In Vitro Assays : To assess cytotoxicity and biological efficacy against specific cell lines.
  • Protein-Ligand Interaction Studies : To identify key interactions that contribute to its biological activity.

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